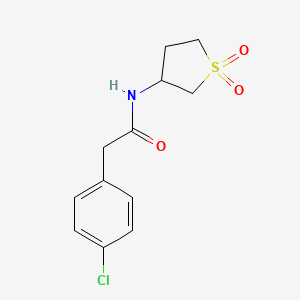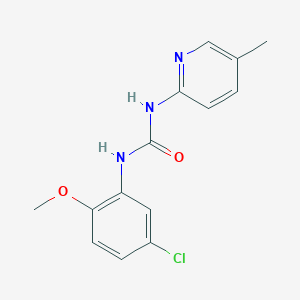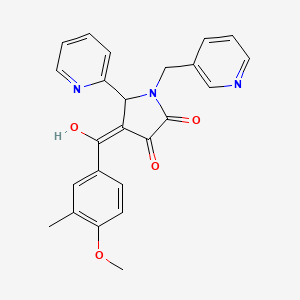![molecular formula C17H21N3O B5323917 2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5323917.png)
2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine is a chemical compound with the molecular formula C18H23N3O. It is an important compound in the field of medicinal chemistry and is used in the development of drugs for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine in lab experiments is its high potency and selectivity. It is also relatively easy to synthesize, making it readily available for use in research. However, one limitation is that it has not yet been fully characterized in terms of its pharmacokinetics and pharmacodynamics, which may limit its use in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on 2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine. One area of interest is its potential use in the treatment of Parkinson's disease. It has also been suggested that it may have potential as an analgesic for the treatment of chronic pain. Additionally, further research is needed to fully characterize its pharmacokinetics and pharmacodynamics, as well as its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine is a multistep process. The first step involves the reaction of 4-pyridinemethanol with 3-piperidinemethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-bromomethylpyridine in the presence of a palladium catalyst to yield the final product.
Aplicaciones Científicas De Investigación
2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
2-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]oxymethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-8-19-16(4-1)14-21-17-5-3-11-20(13-17)12-15-6-9-18-10-7-15/h1-2,4,6-10,17H,3,5,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBDLLAONPZZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-(1-methyl-1-phenylethyl)acetamide](/img/structure/B5323863.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}piperidine](/img/structure/B5323879.png)
![3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5323880.png)
![rel-(3aS,6aR)-5-glycyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one hydrochloride](/img/structure/B5323881.png)
![6-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5323889.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323894.png)
![1-amino-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5323901.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5323928.png)
